molecular formula C12H16ClNO2 B14732299 (3-Chlorophenyl)carbamic acid, 3-methylbutyl ester CAS No. 5333-70-0

(3-Chlorophenyl)carbamic acid, 3-methylbutyl ester

Cat. No.: B14732299
CAS No.: 5333-70-0
M. Wt: 241.71 g/mol
InChI Key: SOZGUQOVHHPVQU-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)carbamic acid, 3-methylbutyl ester is a chemical compound with the molecular formula C12H16ClNO2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a chlorophenyl group and a carbamate ester linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)carbamic acid, 3-methylbutyl ester typically involves the reaction of 3-chlorophenyl isocyanate with 3-methylbutanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction can be represented as follows:

3-Chlorophenyl isocyanate+3-Methylbutanol(3-Chlorophenyl)carbamic acid, 3-methylbutyl ester\text{3-Chlorophenyl isocyanate} + \text{3-Methylbutanol} \rightarrow \text{this compound} 3-Chlorophenyl isocyanate+3-Methylbutanol→(3-Chlorophenyl)carbamic acid, 3-methylbutyl ester

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of catalysts may also be employed to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)carbamic acid, 3-methylbutyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.

Major Products Formed

    Oxidation: Carbamate derivatives.

    Reduction: Amines and alcohols.

    Substitution: Substituted carbamates.

Scientific Research Applications

(3-Chlorophenyl)carbamic acid, 3-methylbutyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the manufacture of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)carbamic acid, 3-methylbutyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The molecular pathways involved include the disruption of cell wall synthesis in microbes and interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chlorophenyl)carbamic acid, 2-methylbutyl ester
  • (3-Chlorophenyl)carbamic acid, 4-methylbutyl ester
  • (4-Chlorophenyl)carbamic acid, 3-methylbutyl ester

Uniqueness

(3-Chlorophenyl)carbamic acid, 3-methylbutyl ester is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenyl group and the 3-methylbutyl ester linkage differentiates it from other similar compounds, leading to variations in reactivity and biological activity.

Properties

CAS No.

5333-70-0

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

3-methylbutyl N-(3-chlorophenyl)carbamate

InChI

InChI=1S/C12H16ClNO2/c1-9(2)6-7-16-12(15)14-11-5-3-4-10(13)8-11/h3-5,8-9H,6-7H2,1-2H3,(H,14,15)

InChI Key

SOZGUQOVHHPVQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)NC1=CC(=CC=C1)Cl

Origin of Product

United States

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